5-Chloro-5-hexenenitrile

Description

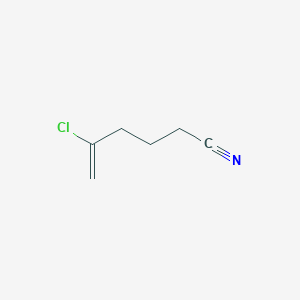

5-Chloro-5-hexenenitrile (hypothetical IUPAC name: 5-chlorohex-5-enenitrile) is a nitrile compound characterized by a chlorine substituent and a double bond at the fifth carbon of a six-carbon chain. While direct data on this specific compound are absent in the provided evidence, its structure can be inferred from analogous compounds. Nitriles like 5-hexenenitrile (C₆H₉N) and chloro-substituted nitriles (e.g., 5-Chloro-2-hydroxybenzonitrile) suggest that this compound would exhibit reactivity influenced by both the electron-withdrawing nitrile group and the chlorine atom. Such compounds are typically intermediates in organic synthesis, used in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

5-chlorohex-5-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN/c1-6(7)4-2-3-5-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEGNRGBDQVUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chloro-5-hexenenitrile can be synthesized through several methods. One common approach involves the reaction of 5-hexenenitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the chlorination of 5-hexenenitrile using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-5-hexenenitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Addition Reactions: The double bond in the hexene chain can participate in addition reactions with electrophiles.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.

Addition Reactions: Electrophiles like hydrogen bromide or bromine in non-polar solvents.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution Reactions: Products include 5-azido-5-hexenenitrile or 5-thiocyanato-5-hexenenitrile.

Addition Reactions: Products include 5-bromo-5-hexenenitrile.

Reduction Reactions: Products include 5-chloro-5-hexylamine.

Scientific Research Applications

Chemistry: 5-Chloro-5-hexenenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can be used to investigate enzyme inhibition and protein interactions.

Medicine: While not directly used as a drug, this compound is a valuable intermediate in the synthesis of medicinal compounds. It contributes to the development of drugs with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-5-hexenenitrile involves its interaction with various molecular targets. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nitrile group can participate in reduction reactions, resulting in the formation of amines. These reactions are facilitated by the presence of specific enzymes or catalysts that enhance the reactivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Chloro-5-hexenenitrile (hypothetical) to related nitriles based on structural and functional group similarities.

5-Hexenenitrile (C₆H₉N)

- Molecular Formula : C₆H₉N

- Molecular Weight : 95.14 g/mol

- Key Feature : A terminal alkene (C=C) at C5-C4.

- Reactivity : The double bond enables electrophilic addition (e.g., hydrohalogenation) and polymerization. The nitrile group may participate in nucleophilic substitutions or reductions to amines .

- Applications : Used in polymer precursors and specialty chemicals.

5-Hexynenitrile (C₆H₇N)

- Molecular Formula : C₆H₇N

- Molecular Weight : 93.13 g/mol

- Key Feature : A terminal alkyne (C≡C) at C5-C5.

- Reactivity : The triple bond allows for cycloaddition (e.g., Huisgen reaction) and metal-catalyzed coupling. The nitrile group’s electron-withdrawing effect enhances alkyne acidity .

- Applications : Intermediate in click chemistry and ligand synthesis.

5-Chloro-2-hydroxybenzonitrile (C₇H₄ClNO)

- Molecular Formula: C₇H₄ClNO

- Molecular Weight : 153.57 g/mol

- Key Feature : Chloro and hydroxyl substituents on an aromatic ring.

- Reactivity : The chlorine atom directs electrophilic substitution (e.g., nitration), while the hydroxyl group enables hydrogen bonding and acidity. The nitrile group stabilizes aromatic intermediates .

- Applications : Pharmaceutical intermediate (e.g., herbicide or drug precursor).

Ethyl 5-hexenoate (C₈H₁₄O₂)

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Key Feature : Ester with a terminal alkene.

- Reactivity: The ester group undergoes hydrolysis, while the alkene participates in addition reactions. Not a nitrile, but highlights how unsaturated chains influence volatility and reactivity .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Reactivity Highlights |

|---|---|---|---|---|

| This compound* | C₆H₈ClN | 129.59 (hypothetical) | Cl at C5, C=C at C5-C6 | Electrophilic addition, SN reactions |

| 5-Hexenenitrile | C₆H₉N | 95.14 | C=C at C5-C6 | Polymerization, nucleophilic attack |

| 5-Hexynenitrile | C₆H₇N | 93.13 | C≡C at C5-C6 | Cycloaddition, metal coupling |

| 5-Chloro-2-hydroxybenzonitrile | C₇H₄ClNO | 153.57 | Aromatic, Cl, -OH | Electrophilic substitution, H-bonding |

| Ethyl 5-hexenoate | C₈H₁₄O₂ | 142.20 | Ester, C=C at C5-C6 | Ester hydrolysis, alkene additions |

*Hypothetical data inferred from structural analogs.

Research Findings and Implications

Electronic Effects : Chlorine in this compound would increase the electrophilicity of the adjacent nitrile and alkene, favoring reactions like Michael addition or Diels-Alder .

Steric vs. Electronic Balance : Compared to 5-Hexynenitrile, the chloro substituent may hinder rotational freedom but enhance stability via inductive effects.

Thermodynamic Properties: The chloro group likely raises boiling points compared to non-halogenated analogs (e.g., 5-Hexenenitrile’s bp ~150–160°C estimated vs. hypothetical 170–180°C for this compound) .

Biological Activity

5-Chloro-5-hexenenitrile (C₆H₈ClN) is an organic compound characterized by a six-carbon chain with a chlorine substituent at the fifth position and a nitrile group at the same carbon. This unique structure imparts specific biological activities and potential applications in various fields, including organic synthesis, agrochemicals, and biochemistry. The following sections detail its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : C₆H₈ClN

- Molecular Weight : 133.59 g/mol

- Functional Groups : Nitrile (−C≡N) and halogen (−Cl)

Biological Activity

This compound exhibits several noteworthy biological activities:

1. Enzyme Interaction

The compound has been studied for its role as a substrate in enzyme-catalyzed reactions, particularly involving nitrile hydratase enzymes. These enzymes catalyze the conversion of nitriles to amides, which is significant in biocatalysis and industrial biotechnology. Understanding the specificity and mechanism of these enzymes can lead to advancements in enzyme engineering and synthetic biology applications.

2. Toxicological Assessments

Preliminary studies indicate that this compound may exhibit toxicity, necessitating further toxicological assessments to establish safe handling protocols. Interaction studies have focused on its reactivity with various nucleophiles and electrophiles, providing insights into its potential environmental impact.

3. Agrochemical Applications

As an intermediate in organic synthesis, this compound is valuable for developing new agrochemicals. Its reactivity allows for modifications that enhance pest control effectiveness while aiming for environmentally friendly solutions.

Synthesis

This compound can be synthesized through various methods, often involving halogenation and subsequent nitrilation processes. The reactivity of its functional groups makes it a versatile building block in organic chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hexenenitrile | C₆H₉N | Lacks chlorine; used in similar synthetic applications. |

| 4-Chloro-4-pentenenitrile | C₅H₈ClN | Chlorine at a different position; potential for different reactivity patterns. |

| 3-Chloropropionitrile | C₃H₄ClN | Shorter chain; used in pharmaceuticals; different biological activity. |

| 2-Chlorobutyronitrile | C₄H₆ClN | Similar chain length; may exhibit different reactivity due to position of chlorine. |

This table illustrates how the presence and position of functional groups influence the biological activity and applicability of these compounds.

Case Studies

- Enzyme-Catalyzed Reactions : Research has demonstrated that using this compound as a substrate can enhance the understanding of nitrile hydratase mechanisms, leading to improved biocatalytic processes.

- Environmental Impact Studies : Investigations into the environmental fate of this compound have provided insights into its degradation pathways and potential ecological effects, informing remediation strategies for related chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.